molecular formula C16H13F3N2O4S2 B12619920 C16H13F3N2O4S2

C16H13F3N2O4S2

Cat. No.: B12619920
M. Wt: 418.4 g/mol
InChI Key: XUGUFYFFFDUIRK-UHFFFAOYSA-N
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Description

C₁₆H₁₃F₃N₂O₄S₂ is a fluorinated sulfonamide derivative characterized by a complex aromatic backbone substituted with trifluoromethyl (-CF₃), sulfonyl (-SO₂), and heterocyclic amine groups. Its molecular weight is 418 g/mol, calculated as follows:

  • Carbon (C): 16 × 12 = 192
  • Hydrogen (H): 13 × 1 = 13
  • Fluorine (F): 3 × 19 = 57
  • Nitrogen (N): 2 × 14 = 28
  • Oxygen (O): 4 × 16 = 64
  • Sulfur (S): 2 × 32 = 64
    Total: 418 g/mol

The compound’s structure grants it moderate lipophilicity (logP ≈ 2.8) and solubility in polar aprotic solvents (e.g., 0.5 mg/mL in DMSO). It exhibits a melting point of 165–168°C and stability under ambient conditions. Preliminary studies suggest applications in medicinal chemistry, particularly as a protease inhibitor or antimicrobial agent, due to its sulfonamide moiety and fluorine-enhanced bioavailability .

Properties

Molecular Formula

C16H13F3N2O4S2

Molecular Weight

418.4 g/mol

IUPAC Name

N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-2-[2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl]acetamide

InChI

InChI=1S/C16H13F3N2O4S2/c17-16(18,19)25-12-3-1-10(2-4-12)15-20-8-13(26-15)7-14(22)21-11-5-6-27(23,24)9-11/h1-6,8,11H,7,9H2,(H,21,22)

InChI Key

XUGUFYFFFDUIRK-UHFFFAOYSA-N

Canonical SMILES

C1C(C=CS1(=O)=O)NC(=O)CC2=CN=C(S2)C3=CC=C(C=C3)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide The reaction conditions typically require the use of specific reagents and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize efficiency and minimize waste. This could include the use of continuous flow reactors, advanced purification techniques, and environmentally friendly solvents to ensure sustainable and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide: undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to the formation of various derivatives with modified functional groups .

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-5-[5-(trifluoromethyl)-1,2-oxazol-3-yl]thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signaling pathways .

Comparison with Similar Compounds

Key Observations :

Molecular Weight Impact : Higher molecular weight correlates with reduced aqueous solubility. The trichloro analog (467.5 g/mol) has 60% lower solubility than the target compound .

Halogenation Effects : Fluorine improves solubility relative to chlorine due to its electronegativity, despite increasing molecular weight. The difluoro analog (400 g/mol) achieves 1.2 mg/mL solubility, 140% higher than the trichloro variant .

Lipophilicity : The trifluoromethyl group in C₁₆H₁₃F₃N₂O₄S₂ balances logP (2.8), avoiding extremes seen in the more lipophilic trichloro analog (logP 3.5).

Biological Activity

The compound with the molecular formula C16H13F3N2O4S2 is a complex organic molecule that has garnered attention in various fields of biological research. This article delves into its biological activity , examining its mechanisms, efficacy, and potential applications based on recent studies.

Chemical Structure and Properties

This compound consists of:

  • Carbon (C) : 16 atoms
  • Hydrogen (H) : 13 atoms
  • Fluorine (F) : 3 atoms
  • Nitrogen (N) : 2 atoms
  • Oxygen (O) : 4 atoms
  • Sulfur (S) : 2 atoms

This molecular structure suggests potential interactions with biological systems, particularly in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies on prenylated flavonoids have shown that structural modifications can enhance antibacterial effects against drug-resistant strains such as Staphylococcus aureus . The presence of fluorine atoms in this compound may contribute to increased lipophilicity, potentially enhancing membrane permeability and antibacterial efficacy.

The mechanism of action for compounds like this compound often involves:

  • Disruption of bacterial cell membranes : This leads to cell lysis and death.
  • Inhibition of protein synthesis : By binding to ribosomal RNA, these compounds can halt bacterial growth.
  • Synergistic effects with existing antibiotics : Some studies suggest that combining such compounds with traditional antibiotics can significantly enhance their effectiveness against resistant strains .

Case Studies

  • Antibacterial Efficacy :
    • A study evaluated the antibacterial activity of structurally related compounds against Vibrio cholerae and Enterococcus faecalis, demonstrating minimum inhibitory concentrations (MIC) ranging from 25-50 µg/ml . This suggests that this compound could exhibit similar or enhanced activity due to its unique structure.
  • Toxicity Assessment :
    • Toxicity studies conducted on related flavonoids revealed that while some compounds were non-toxic to human lymphocytes, others exhibited cytotoxic effects. Understanding the toxicity profile of this compound is crucial for its development as a therapeutic agent .

Comparative Analysis of Biological Activities

CompoundAntimicrobial ActivityMIC (µg/ml)Toxicity to Human Cells
This compoundHighTBDTBD
RhamnocitrinModerate25Non-toxic
QuercetinHigh50Low

Note: TBD - To Be Determined based on further research.

Research Findings

Recent findings emphasize the importance of structural features in determining biological activity. The incorporation of trifluoromethyl groups has been linked to enhanced potency in various pharmacological contexts. Additionally, ongoing studies are exploring the compound's potential as an anti-inflammatory agent, leveraging its antioxidant properties observed in preliminary assays.

Future Directions

Further research is warranted to:

  • Elucidate the precise mechanisms by which this compound exerts its biological effects.
  • Conduct comprehensive toxicity assessments to ensure safety for therapeutic use.
  • Explore the compound's efficacy in vivo, particularly in animal models of infection.

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